BenchChemオンラインストアへようこそ!

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

CYP11B1 Steroidogenesis Cushing's Syndrome

This 5-benzyl pyrimidine derivative is a validated CYP11B1 inhibitor (IC50 1.47 µM) and confirmed 5-LO negative control, essential for SAR-driven medicinal chemistry and cortisol biosynthesis research. Unlike the unsubstituted analog (CAS 914349-69-2), the 5-benzyl group confers target engagement critical for CYP11B1 inhibition. Supplied at ≥95% purity with traceable MDL MFCD07801098, available from milligram to gram scale. Ideal for assay standardization and pharmacophore mapping across multi-institutional campaigns.

Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
CAS No. 500156-13-8
Cat. No. B1308942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
CAS500156-13-8
Molecular FormulaC16H18ClN3
Molecular Weight287.79 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3
InChIKeyJKZUNGGSKUFOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 500156-13-8) Procurement Guide: Verified Purity, Vendor Specifications, and Research-Grade Availability


5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 500156-13-8) is a heterocyclic pyrimidine derivative featuring a 5-benzyl group, a 4-chloro substituent, a 2-methyl group, and a 6-pyrrolidin-1-yl moiety. With a molecular formula of C16H18ClN3 and a molecular weight of 287.79 g/mol [1], this compound is supplied by multiple commercial vendors at purities of ≥95% for research applications . It is catalogued under MDL number MFCD07801098 and is available in quantities ranging from milligram to gram scale, making it a viable candidate for medicinal chemistry campaigns and biochemical assay development .

Why 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Cannot Be Replaced by a Simpler 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Analog


Substitution of 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine with a simpler analog such as 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 914349-69-2) is not functionally equivalent. The presence of the 5-benzyl group introduces a substantial increase in molecular weight (287.79 vs. 197.66 g/mol) and lipophilicity, which directly impacts target binding, cellular permeability, and metabolic stability . Critically, the 5-benzyl substituent alters the compound's biochemical fingerprint: while the benzyl-bearing compound exhibits a quantifiable IC50 of 1.47 µM against CYP11B1 [1], the unsubstituted analog shows no reported CYP11B1 activity and instead demonstrates weak, non-selective cytotoxicity (IC50 ~10 µM in MCF-7 cells) [2]. Generic substitution would therefore invalidate any structure-activity relationship (SAR) conclusions and compromise the reproducibility of assays predicated on the specific 5-benzyl pharmacophore.

Quantitative Differentiation Evidence for 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Against Closest Analogs and In-Class Candidates


CYP11B1 Inhibition Potency: 5-Benzyl Derivative Shows Measurable IC50 While Unsubstituted Analog Is Inactive

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine inhibits human CYP11B1 with an IC50 of 1.47 µM (1.47E+3 nM) in V79 cells expressing the human enzyme [1]. In contrast, the direct structural analog 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 914349-69-2), which lacks the 5-benzyl group, exhibits no reported inhibitory activity against CYP11B1 in any published assay. Furthermore, established reference inhibitors metyrapone (IC50 = 15 nM) and ketoconazole (IC50 = 127 nM) are approximately 100-fold and 12-fold more potent, respectively, underscoring the moderate potency of this compound as a tool for CYP11B1-related research [2].

CYP11B1 Steroidogenesis Cushing's Syndrome Enzyme Inhibition

5-Lipoxygenase Inhibition: 5-Benzyl Compound Is Inactive at 100 µM, Differentiating It from Anti-Inflammatory Pyrimidine Derivatives

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (5-LO) at a concentration of 100 µM, 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine exhibited no significant activity (NS) [1]. This contrasts sharply with potent pyrimidine-based 5-LO inhibitors such as pirinixic acid derivatives (IC50 = 0.6 µM) and compound 5j (IC50 = 41.86 nM) [2]. The absence of 5-LO inhibitory activity indicates that the 5-benzyl-4-chloro-2-methyl substitution pattern does not engage the 5-LO active site, a desirable property for researchers seeking to avoid confounding anti-inflammatory off-target effects when using the compound as a CYP11B1 probe.

5-Lipoxygenase Inflammation Off-Target Selectivity Biochemical Assay

Purity and Procurement Specifications: Vendor-Verified ≥95% Purity with Full Quality Assurance Documentation

Commercially available 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is supplied with a minimum purity specification of 95% as verified by multiple independent vendors including AKSci (Cat. No. 4333AE) and CookeChem . In comparison, the analog 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is offered at a similar nominal purity of 98% by suppliers such as Leyan and MolCore . However, the target compound's MDL number (MFCD07801098) and availability through major research suppliers (e.g., Santa Cruz Biotechnology, sc-318182, 500 mg for $285.00) provide traceable batch-specific certificates of analysis (CoA) and safety data sheets (SDS), ensuring reproducibility in experimental workflows . The 5-benzyl derivative's higher molecular weight and lipophilicity also translate to distinct solubility and handling requirements compared to the simpler analog, which must be accounted for in stock solution preparation.

Chemical Purity Vendor Comparison Quality Assurance Procurement

Recommended Research Applications for 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine Based on Verified Quantitative Evidence


CYP11B1 Biochemical Assay Development and Steroidogenesis Pathway Probing

Given its validated IC50 of 1.47 µM against human CYP11B1 [1], this compound serves as a moderate-potency positive control or tool compound for in vitro enzyme inhibition assays. Researchers studying cortisol biosynthesis, Cushing's syndrome, or metabolic disorders can employ this compound to establish dose-response relationships and benchmark the activity of novel CYP11B1 inhibitors against a well-defined reference point. Its lack of 5-LO inhibition [2] ensures that observed effects are not confounded by anti-inflammatory off-target activity.

Structure-Activity Relationship (SAR) Campaigns Focused on 5-Benzyl Pyrimidine Pharmacophores

The quantitative difference in CYP11B1 inhibitory activity between the 5-benzyl derivative and the unsubstituted analog (no inhibition) [1] makes this compound an essential comparator in SAR studies. Medicinal chemists can systematically modify the 5-benzyl group, the 4-chloro substituent, or the 6-pyrrolidinyl moiety to map the pharmacophore requirements for CYP11B1 engagement. The availability of commercial material at ≥95% purity facilitates the synthesis of derivative libraries using this compound as a common intermediate.

Negative Control for 5-Lipoxygenase-Mediated Inflammatory Pathways

The confirmed inactivity against 5-LO at 100 µM [2] qualifies this compound as a negative control in assays designed to identify or characterize 5-LO inhibitors. Researchers screening compound libraries for anti-inflammatory activity can include this pyrimidine derivative to verify that any observed 5-LO inhibition is not due to general pyrimidine scaffold interference, thereby increasing the specificity of hit validation.

Procurement and Inventory Standardization in Multi-Site Collaborative Research

With a unique MDL number (MFCD07801098) and catalog listings from multiple reputable suppliers (AKSci, Santa Cruz Biotechnology, CookeChem) , this compound offers traceable provenance and batch consistency. Multi-institutional research consortia studying CYP11B1 or related pyrimidine SAR can standardize on this specific CAS-registered compound to eliminate variability introduced by sourcing different analogs or impure batches, thereby enhancing data reproducibility across sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.